
Allyl (1-methyl-4-oxocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl (1-methyl-4-oxocyclohexyl)carbamate: is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique structure, which includes an allyl group, a carbamate group, and a cyclohexyl ring with a ketone substituent. It is primarily used in research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allyl (1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of allyl isocyanate with 1-methyl-4-oxocyclohexanol. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl (1-methyl-4-oxocyclohexyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Allyl (1-methyl-4-oxocyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .
Medicine: Its carbamate group can interact with active sites of enzymes, making it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the properties of the final products .
Mecanismo De Acción
The mechanism of action of allyl (1-methyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor . The allyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Allyl carbamate: Similar structure but lacks the cyclohexyl ring and ketone substituent.
Methyl carbamate: Contains a methyl group instead of an allyl group.
Cyclohexyl carbamate: Similar structure but lacks the allyl group.
Uniqueness: Allyl (1-methyl-4-oxocyclohexyl)carbamate is unique due to the presence of both an allyl group and a cyclohexyl ring with a ketone substituent. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
prop-2-enyl N-(1-methyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-3-8-15-10(14)12-11(2)6-4-9(13)5-7-11/h3H,1,4-8H2,2H3,(H,12,14) |
Clave InChI |
IQERPJYSABQJEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)CC1)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


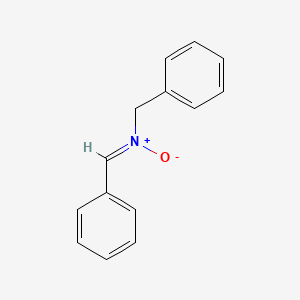
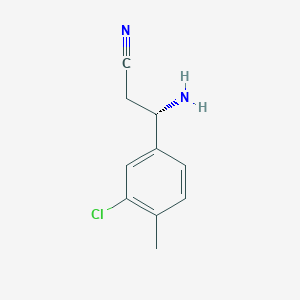
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
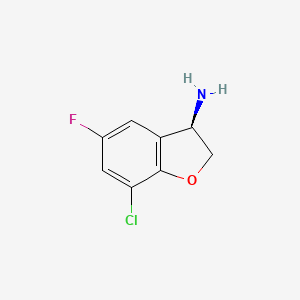
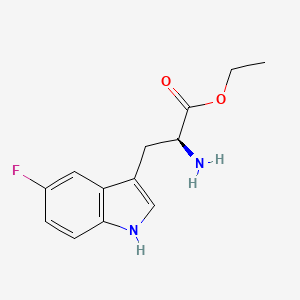
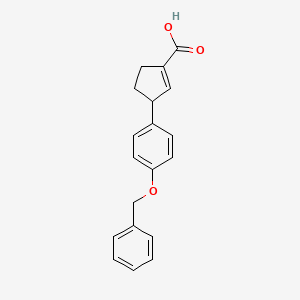
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
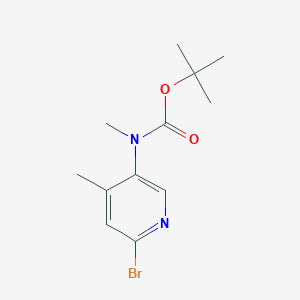
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)


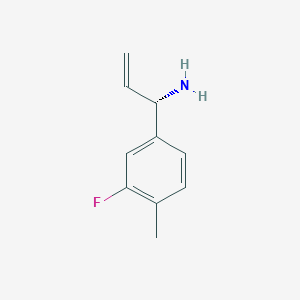

![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)
